![molecular formula C21H21ClN2O5 B2681298 N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 898457-39-1](/img/structure/B2681298.png)
N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide is a useful research compound. Its molecular formula is C21H21ClN2O5 and its molecular weight is 416.86. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
A study on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the metabolic pathways of compounds structurally related to chloroacetamides. It suggests that the carcinogenicity of these compounds involves complex metabolic activation, leading to DNA-reactive products. This research could provide insights into the environmental and health impacts of similar compounds (Coleman et al., 2000).
Synthesis and Antimalarial Activity
Another study details the synthesis and evaluation of antimalarial activity in compounds related to quinoline derivatives, emphasizing their potential in developing new antimalarial agents. This study exemplifies how structural modifications can enhance biological activity against specific pathogens (Werbel et al., 1986).
Structural Aspects and Properties of Amide Compounds
Research on the structural aspects of amide-containing isoquinoline derivatives investigates how these compounds interact with mineral acids and their fluorescence properties. This could inform the design of compounds with specific optical properties for use in scientific and technological applications (Karmakar et al., 2007).
In Vitro Metabolism of Alachlor
A study on the in vitro metabolism of alachlor by human liver microsomes and cytochrome P450 isoforms demonstrates the metabolic fate of chloroacetanilide herbicides in humans. Understanding these metabolic pathways is crucial for assessing the potential human health impacts of exposure to such compounds (Coleman et al., 1999).
Biodegradation of Alachlor by Isolated Bacterium
Research on the biodegradation of alachlor, a chloroacetanilide herbicide, by a newly isolated bacterium, highlights microbial pathways for degrading environmental pollutants. Identifying such pathways is essential for developing bioremediation strategies to mitigate pollution (Lee & Kim, 2022).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c1-27-11-10-24-9-8-15-16(21(24)26)4-3-5-18(15)29-13-20(25)23-17-12-14(22)6-7-19(17)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFIZMBCTZMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,4-dimethoxyphenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)
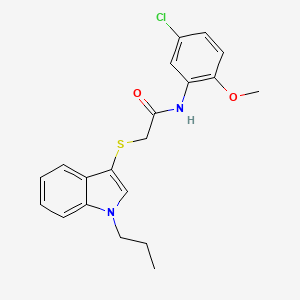
![2-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2681219.png)
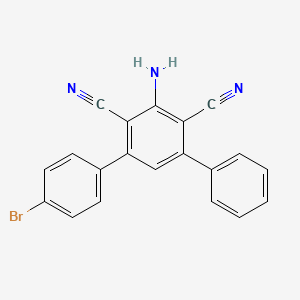
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2681225.png)

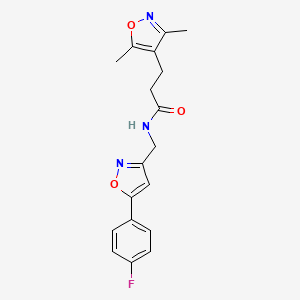
![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)
![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)
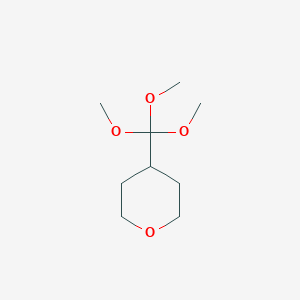
![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)
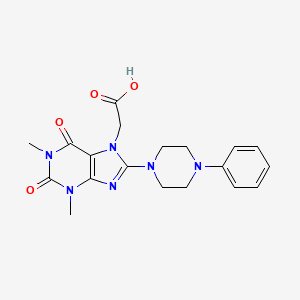

![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)